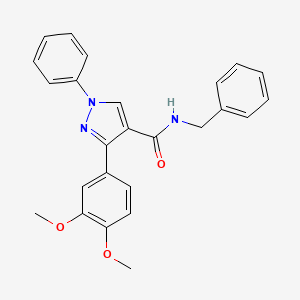

N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Description

N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position, a benzyl group attached to the carboxamide nitrogen, and a phenyl group at the 1-position of the pyrazole ring. The 3,4-dimethoxy substitution on the phenyl ring is notable for its electron-donating properties, which may enhance binding interactions with biological targets such as enzymes or receptors. This compound’s structural complexity, combining aromatic and heterocyclic motifs, makes it a candidate for structure-activity relationship (SAR) studies compared to analogs with varying substituents or core heterocycles.

Properties

IUPAC Name |

N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-30-22-14-13-19(15-23(22)31-2)24-21(17-28(27-24)20-11-7-4-8-12-20)25(29)26-16-18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFYJOGRDBBYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate 1,3-diketone.

Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride.

Attachment of the dimethoxyphenyl group: This step may involve a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Formation of the carboxamide: The final step involves the reaction of the pyrazole derivative with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The pyrazole scaffold is known for its potential as a therapeutic agent due to various modifications that can enhance biological activity. N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide exhibits several promising properties:

- Anti-inflammatory Activity : Compounds with similar structures have been investigated for their anti-inflammatory effects, often functioning as nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of the 3,4-dimethoxyphenyl group may enhance the anti-inflammatory profile by modulating specific pathways involved in inflammation .

- Anticancer Properties : Recent studies indicate that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxicity against HepG2 (liver cancer) and DLD (colon cancer) cell lines, suggesting a potential role in cancer therapy .

Pharmacological Applications

The compound's pharmacological activities extend beyond anti-inflammatory and anticancer effects:

- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The structure allows for interaction with microbial enzymes or receptors, leading to inhibition of growth .

- Antiparasitic Effects : Research has indicated that certain pyrazole derivatives possess activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that this compound might be explored for developing antiparasitic therapies .

Biological Assays and Mechanistic Studies

Understanding the mechanisms behind the biological activities of this compound is crucial for its application in research:

- Enzyme Inhibition Studies : The compound may act as an inhibitor of key enzymes involved in cellular processes. For example, studies have shown that similar compounds can inhibit histone demethylases and acetylcholinesterase, which are critical in regulating gene expression and neurotransmission respectively .

- Molecular Docking Studies : Computational studies suggest that this compound may bind effectively to target proteins or DNA, inhibiting their functions. This insight is pivotal for designing more potent analogs with improved selectivity and efficacy .

Case Studies and Research Findings

The following table summarizes key findings from studies involving pyrazole derivatives related to this compound:

Mechanism of Action

The mechanism of action of N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Triazole Derivatives (2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acids)

- Core Structure : 1,2,4-Triazole (three nitrogen atoms) vs. pyrazole (two nitrogen atoms).

- Substituents : Both compounds share the 3,4-dimethoxyphenyl group but differ in functionalization. The triazole derivatives feature a thioacetic acid or ester group, whereas the target compound has a carboxamide linkage.

- However, the pyrazole core in the target compound may offer greater metabolic stability due to reduced ring strain .

Pyrazolo[3,4-b]pyridine Carboxamide (N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide)

- Core Structure : Fused pyrazolo[3,4-b]pyridine vs. simple pyrazole.

- Substituents: The fused system introduces rigidity, which may enhance binding affinity to planar targets like DNA or kinases.

- Molecular Weight: 374.4 g/mol (fused system) vs. [Target compound: Not explicitly provided].

Substituent Effects on Pharmacological Properties

Methoxy vs. Nitro Groups

- N-acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide (): Substituents: A 4-nitrophenyl group (electron-withdrawing) at the 1-position vs. the target’s 3,4-dimethoxyphenyl (electron-donating). Methoxy groups improve solubility and may reduce metabolic degradation .

Fluorinated Analogues (N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide)

- Substituents : Difluoromethyl group introduces lipophilicity and metabolic stability.

- Molecular Weight : 502.5 g/mol (fluorinated) vs. [Target compound]. Fluorine’s electronegativity can alter binding kinetics compared to methoxy groups .

Physicochemical and Toxicological Profiles

Biological Activity

N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

- Methoxylation : Introduction of methoxy groups via nucleophilic substitution.

- Benzylation : Addition of the benzyl group using benzyl chloride in the presence of a base.

- Amidation : Formation of the carboxamide through reaction with an amine and a coupling agent like dicyclohexylcarbodiimide (DCC) .

Anticancer Properties

Recent studies have indicated that compounds with a pyrazole scaffold exhibit potent anticancer activity. For instance, a series of 3-benzyl-N-phenyl-1H-pyrazole derivatives were evaluated for their effects on glucose-stimulated insulin secretion (GSIS) and showed promising results in enhancing insulin secretion through modulation of PDX-1 expression .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 26 | C2C12 Myotube Cells | 20.0 | Activation of PDX-1 and suppression of MG53 |

| 7d | MDA-MB-231 (Breast) | 2.5 | Induction of apoptosis |

| 10c | HepG2 (Liver) | 0.39 | Microtubule destabilization |

Anti-inflammatory Effects

This compound has also been investigated for anti-inflammatory properties. Its derivatives have shown inhibitory effects on various inflammatory pathways, making them potential candidates for treating diseases characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to specific structural features. In a study involving multiple analogs, it was found that modifications at the benzyl position significantly affected cytotoxicity and selectivity towards cancer cells . The presence of methoxy groups was crucial for enhancing solubility and bioavailability.

Case Studies

- Case Study on Insulin Secretion : A study demonstrated that compound 26 increased GSIS by activating PDX-1, a critical transcription factor in pancreatic β-cells, indicating its potential for diabetes management .

- Apoptosis Induction in Cancer Cells : Compounds derived from this pyrazole scaffold were shown to induce apoptosis in breast cancer cells (MDA-MB-231), evidenced by increased caspase activity and morphological changes at low concentrations .

Q & A

Q. What are the standard synthetic routes for N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions starting with pyrazole-4-carboxylic acid derivatives and functionalized benzyl or phenyl precursors. Key steps include:

- Condensation reactions : Coupling 3,4-dimethoxyphenyl and phenyl groups to the pyrazole core under controlled pH (6–8) and temperature (60–80°C) to ensure regioselectivity .

- Amide bond formation : Reacting the pyrazole-carboxylic acid intermediate with benzylamine derivatives using coupling agents like EDCl/HOBt in anhydrous DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : and NMR to verify substituent positions on the pyrazole ring and methoxy groups .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns consistent with the expected structure .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- X-ray crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions, as demonstrated for structurally analogous pyrazole-carboxamides .

Q. What structural features influence the compound’s reactivity and stability?

- Methoxy groups : Electron-donating 3,4-dimethoxyphenyl substituents enhance resonance stabilization but may reduce electrophilicity at the pyrazole C4 position .

- Amide linkage : The carboxamide group increases hydrogen-bonding potential, affecting solubility in polar solvents (e.g., DMSO) and binding to biological targets .

- Steric hindrance : Bulky N-benzyl and phenyl groups may slow nucleophilic substitution reactions, requiring elevated temperatures for functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be systematically addressed?

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict preferential reaction sites based on electron density maps and transition-state energies .

- Directed metalation : Employ directing groups (e.g., trimethylsilyl) to control substituent placement on the pyrazole ring .

- Kinetic vs. thermodynamic control : Optimize reaction time and temperature (e.g., shorter times at 0°C favor kinetic products, while longer times at 25°C favor thermodynamic products) .

Q. How should experiments be designed to elucidate the compound’s mechanism of action in biological systems?

- Target identification : Perform molecular docking (AutoDock Vina) against protein databases (PDB) to prioritize targets like kinases or GPCRs, leveraging structural analogs with known activities .

- Enzyme kinetics : Use fluorescence-based assays (e.g., FRET) to measure inhibition constants () and determine competitive/non-competitive binding modes .

- Cellular assays : Combine gene knockout (CRISPR-Cas9) and Western blotting to validate target engagement and downstream signaling effects .

Q. How can contradictions in reported bioactivity data be resolved?

- Comparative dose-response studies : Re-evaluate potency (IC) across standardized cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .

- Metabolic stability assays : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolite formation .

- Structural analogs : Synthesize derivatives with modified methoxy or benzyl groups to isolate structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.